molecular formula C11H14N6O3 B3002390 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)morpholine-4-carboxamide CAS No. 2034597-50-5

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)morpholine-4-carboxamide

Cat. No. B3002390
CAS RN: 2034597-50-5
M. Wt: 278.272
InChI Key: FCBOJFOCUQGQLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)morpholine-4-carboxamide involves a multi-step process starting from 2,6-difluorobenzonitrile. The initial step is the amination with morpholine, followed by cyclization with hydrazine hydrate to form the core indazole structure. This core is then further functionalized by condensation with different isocyanates to introduce various substituents, resulting in compounds with potential biological activities. For instance, the condensation of 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine leads to a compound with a trifluoromethoxy phenyl group . Similarly, using 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene results in a chloro-trifluoromethyl phenyl substituted compound . Another variation involves the condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with the indazole amine to introduce a methoxyphenyl cyclopropane moiety .

Molecular Structure Analysis

The crystal structures of the synthesized compounds reveal that they belong to the monoclinic system. For example, the compound with the trifluoromethoxy phenyl group crystallizes in the P21/n space group with cell parameters a = 11.0292(7) Å, b = 11.4332(8) Å, c = 15.6690(8) Å, α = 90°, β = 102.481(6)°, γ = 90° . These structural details are crucial for understanding the molecular interactions and potential binding modes with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their specificity and the ability to introduce diverse functional groups. The condensation reactions are key steps that allow for the combination of the indazole core with various substituents, which can significantly alter the biological activity of the resulting molecules. The precise nature of these reactions is essential for the design of compounds with desired properties .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)morpholine-4-carboxamide are not detailed in the provided papers, the related compounds synthesized in these studies exhibit distinct properties that contribute to their biological activity. The crystal structures provide insight into the molecular conformations, which can influence solubility, stability, and reactivity. The presence of functional groups such as trifluoromethoxy and chloro-trifluoromethyl can affect the lipophilicity and electronic properties of the molecules, potentially impacting their interaction with biological targets . The methoxyphenyl cyclopropane moiety could also play a role in the compound's pharmacokinetic profile .

Biological Activity

The synthesized compounds have been evaluated for their biological activity, particularly their antiproliferative effects on cancer cell lines. The compound with the trifluoromethoxy phenyl group showed effective inhibition of cancer cell proliferation . Similarly, the chloro-trifluoromethyl phenyl substituted compound exhibited inhibitory capacity against A549 and BGC-823 cancer cell lines . The compound with the methoxyphenyl cyclopropane moiety also demonstrated significant inhibitory activity against some cancer cell lines . These findings suggest that the synthesized compounds have potential as antitumor agents, and further studies could explore their mechanisms of action and therapeutic potential.

properties

IUPAC Name

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O3/c18-10-9-15-14-8(17(9)2-1-12-10)7-13-11(19)16-3-5-20-6-4-16/h1-2H,3-7H2,(H,12,18)(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBOJFOCUQGQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)morpholine-4-carboxamide

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